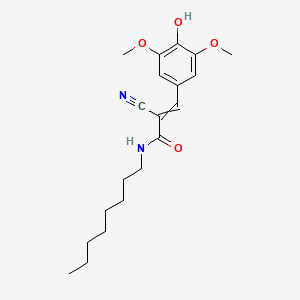

2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide” is a chemical compound that has been studied in the context of organic synthesis . It is related to the compound entacapone, a catechol-O-methyltransferase (COMT) inhibitor . The compound is synthesized under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3-(3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .

Synthesis Analysis

The synthesis of this compound involves the demethylation of the precursor 2-Cyano-3-(3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide . This process occurs under mild conditions and is mediated by an amine . The methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .Molecular Structure Analysis

The molecular formula of the compound is C12H14N2O4 . It is a dark yellow solid with a molecular weight of 250.10 g/mol . The compound has a melting point of 173 °C .Chemical Reactions Analysis

The compound is involved in the synthesis of Knoevenagel adducts . These adducts are then used in the C–C double bond bioreduction by the marine-derived fungus Cladosporium sp. CBMAI 1237 for the production of 2-cyano-3-phenylpropanamide derivatives .Physical And Chemical Properties Analysis

The compound is a dark yellow solid with a melting point of 173 °C . It has a molecular weight of 250.10 g/mol . The FTIR ν max (cm −1 ) = 3392, 3275, 3206, 2950, 2846, 2253, 1683, 1604, 1521, 1452, 1335, 1243, 1115, 894, 801, 661 .Wissenschaftliche Forschungsanwendungen

Synthesis of Knoevenagel Adducts

This compound can be used in the synthesis of Knoevenagel adducts. In a study, nine Knoevenagel adducts were synthesized between cyanoacetamide and aromatic aldehydes, employing triethylamine as a catalyst under microwave irradiation . This process was efficient and yielded excellent results (93–99% yield) .

Biocatalytic Ene-Reduction

The compound can also be used in biocatalytic ene-reductions. In the same study mentioned above, the synthesized Knoevenagel adducts were employed in the C–C double bond bioreduction by the marine-derived fungus Cladosporium sp. CBMAI 1237 . This process resulted in the production of 2-cyano-3-phenylpropanamide derivatives in mild conditions and short reaction time .

Matrix Assisted Ionization

“2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide” can be used in Matrix Assisted Ionization (MAI), a technique used in mass spectrometry . This technique allows for the production of multiply charged lipid, peptide, and protein ions in both positive and negative modes .

Eigenschaften

IUPAC Name |

2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-octylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c1-4-5-6-7-8-9-10-22-20(24)16(14-21)11-15-12-17(25-2)19(23)18(13-15)26-3/h11-13,23H,4-10H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXWGENDMJHZBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-(4-fluorophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2657211.png)

![3-(4-Methoxyphenyl)-7-[(3-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2657213.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3,4,5-triethoxybenzamide](/img/structure/B2657220.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate](/img/structure/B2657221.png)

![N-(2,5-dimethoxyphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2657225.png)

![ethyl 4-(2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657229.png)

![9-(4-ethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2657230.png)

![2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2657231.png)